

An In-depth Technical Guide to the Physicochemical Properties of Noxiptiline

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Noxiptiline, a tricyclic antidepressant (TCA), was introduced in Europe for the treatment of depression.[1] As a member of the TCA class, its pharmacological activity is primarily associated with the inhibition of serotonin and norepinephrine reuptake.[1] This guide provides a detailed overview of the core physicochemical properties of **Noxiptiline**, outlines experimental protocols for their determination, and visualizes its mechanism of action and a typical analytical workflow. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Data

The following tables summarize the key physicochemical properties of **Noxiptiline** and its hydrochloride salt. It is important to note that while some experimental data is available, certain parameters are based on computational predictions.

Table 1: Physicochemical Properties of **Noxiptiline**



Property	Value	Source
IUPAC Name	10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-one O-[2- (dimethylamino)ethyl]oxime	[1]
Chemical Formula	C19H22N2O	
Molecular Weight	294.4 g/mol	[2]
CAS Number	3362-45-6	[1]
Boiling Point	160-164 °C at 0.05 mmHg	
Predicted logP	4.3	[2]
Predicted Water Solubility	log10WS = -3.82 (mol/L)	
рКа	Not experimentally determined. See recommended protocol below.	

Table 2: Physicochemical Properties of Noxiptiline Hydrochloride

Property	Value	Source
CAS Number	4985-15-3	[1]
Melting Point	186-188 °C	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of **Noxiptiline**.

Determination of Melting Point

Methodology: Capillary Melting Point Method



- Sample Preparation: A small amount of finely powdered Noxiptiline hydrochloride is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The
 temperature is raised at a rate of 10-20 °C/min until it is approximately 30 °C below the
 expected melting point. The heating rate is then reduced to 1-2 °C/min.
- Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (liquefaction) are recorded as the melting range.

Determination of pKa

Methodology: Potentiometric Titration

- Solution Preparation:
 - Prepare a 0.01 M solution of Noxiptiline in deionized water.
 - Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
 - Prepare a 0.1 M potassium chloride (KCI) solution to maintain constant ionic strength.
- Instrumentation: A calibrated pH meter with a combination glass electrode and a magnetic stirrer are required. The pH meter should be calibrated using standard buffers of pH 4, 7, and 10.[3]
- Titration Procedure:
 - Pipette a known volume (e.g., 25 mL) of the Noxiptiline solution into a beaker.
 - Add a sufficient volume of 0.1 M KCl to maintain a constant ionic strength.
 - Immerse the pH electrode in the solution and allow it to equilibrate while stirring.



- Titrate the solution with the standardized 0.1 M HCl solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Continue the titration until a clear inflection point is observed in the pH curve.
- Data Analysis: The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point is identified as the point of maximum slope on the curve.

Determination of Aqueous Solubility

Methodology: UV/Vis Spectrophotometry

- Standard Curve Preparation:
 - Prepare a stock solution of **Noxiptiline** in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
 - Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution with deionized water.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for **Noxiptiline** using a UV/Vis spectrophotometer.
 - Plot a calibration curve of absorbance versus concentration.
- Equilibrium Solubility Measurement:
 - Add an excess amount of **Noxiptiline** to a known volume of deionized water in a sealed container.
 - Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, centrifuge the suspension to pellet the undissolved solid.
 - Carefully withdraw an aliquot of the clear supernatant and dilute it with deionized water to a concentration that falls within the range of the standard curve.

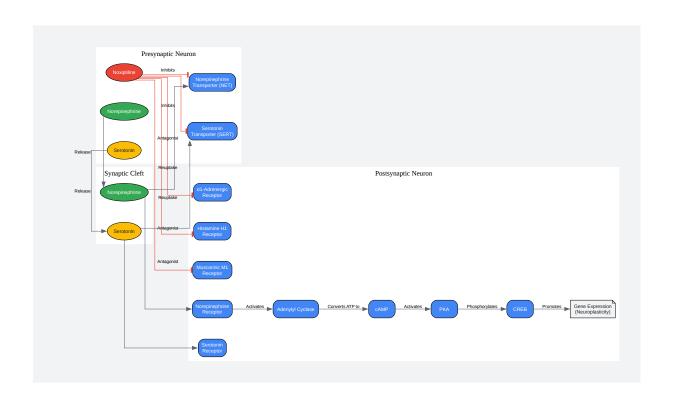


- \circ Measure the absorbance of the diluted sample at the λ max.
- Concentration Calculation: Use the calibration curve to determine the concentration of
 Noxiptiline in the diluted sample. Calculate the original concentration in the saturated
 solution by accounting for the dilution factor. This value represents the aqueous solubility of
 Noxiptiline.

Mandatory Visualizations Signaling Pathway of Noxiptiline

The following diagram illustrates the primary mechanism of action of **Noxiptiline**, including its role as a serotonin and norepinephrine reuptake inhibitor and its antagonist effects at various receptors. It also depicts a potential downstream signaling cascade.





Click to download full resolution via product page

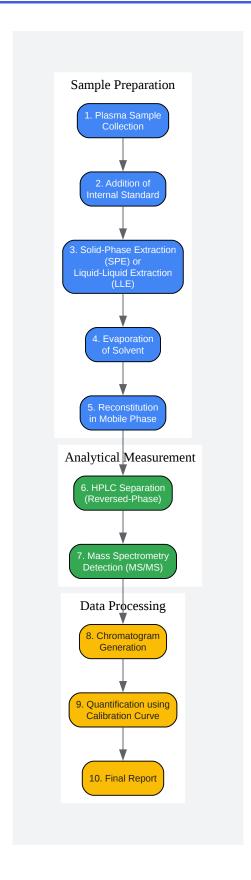
Caption: Mechanism of action of Noxiptiline.



Experimental Workflow for Noxiptiline Analysis

The following diagram outlines a typical experimental workflow for the quantitative analysis of **Noxiptiline** in a biological matrix, such as plasma.





Click to download full resolution via product page

Caption: Workflow for **Noxiptiline** analysis in plasma.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Noxiptiline Wikipedia [en.wikipedia.org]
- 2. Noxiptiline | C19H22N2O | CID 21087 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Noxiptiline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212449#physicochemical-properties-of-noxiptiline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





